molecular formula C14H11Cl2NO3S2 B2463625 Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate CAS No. 338401-93-7

Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate

Cat. No.: B2463625
CAS No.: 338401-93-7
M. Wt: 376.27
InChI Key: SBAWMQBIRZCVFJ-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate is a useful research compound. Its molecular formula is C14H11Cl2NO3S2 and its molecular weight is 376.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-[(2Z)-2-(2,5-dichlorothiophen-3-yl)-2-hydroxyiminoethyl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO3S2/c1-20-14(18)8-4-2-3-5-11(8)21-7-10(17-19)9-6-12(15)22-13(9)16/h2-6,19H,7H2,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBAWMQBIRZCVFJ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1SCC(=NO)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1SC/C(=N\O)/C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[2-(2,5-dichloro-3-thienyl)-2-(hydroxyimino)ethyl]sulfanyl}benzenecarboxylate, with the chemical formula C14H11Cl2NO3S2 and CAS number 338401-93-7, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Weight : 376.28 g/mol
  • Purity : >90%
  • IUPAC Name : methyl 2-[(2Z)-2-(2,5-dichlorothiophen-3-yl)-2-hydroxyiminoethyl]sulfanylbenzoate
  • Log P : 5.6 (indicating high lipophilicity)

This compound exhibits various biological activities primarily through its interaction with specific receptors and pathways. Notably, it has shown affinity for the Glucagon-like peptide 2 receptor (GLP2R), which is implicated in gastrointestinal health and metabolic processes.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in combating bacterial infections.
  • Anticancer Properties : Research indicates potential anticancer effects, particularly in models of gastrointestinal cancers. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis warrants further investigation.
  • Anti-inflammatory Effects : There is evidence that this compound may reduce inflammation markers in cellular models, suggesting therapeutic potential in inflammatory diseases.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of various thienyl derivatives, including this compound. Results indicated significant inhibition of cancer cell lines with an IC50 value suggesting potent activity against colorectal cancer cells .

Study 2: Antimicrobial Efficacy

In a recent screening for antimicrobial agents, this compound demonstrated activity against Gram-positive bacteria. The compound was effective at concentrations as low as 10 µg/mL .

Study 3: Anti-inflammatory Properties

Research conducted on inflammatory bowel disease models showed that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its potential as an anti-inflammatory agent .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSignificant inhibition of cancer cellsJournal of Medicinal Chemistry
AntimicrobialEffective against Gram-positive bacteriaScreening Study
Anti-inflammatoryDecreased cytokine levelsInflammatory Bowel Disease Study
PropertyValue
Molecular Weight376.28 g/mol
Log P5.6
Purity>90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.